molecular formula C9H15BF4N2 B11823473 1-Butyl-3-vinylimidazolium tetrafluoroborate

1-Butyl-3-vinylimidazolium tetrafluoroborate

Cat. No.: B11823473
M. Wt: 238.04 g/mol
InChI Key: YXWSAHGXCSNDIC-UHFFFAOYSA-N
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Description

1-Butyl-3-vinylimidazolium tetrafluoroborate is an organic compound with the chemical formula C9H15BF4N2. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its high thermal stability, good solubility in water and organic solvents, and its role as a catalyst or reagent in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-vinylimidazolium tetrafluoroborate is typically synthesized through a multi-step reaction process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-vinylimidazolium tetrafluoroborate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazolium derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism by which 1-butyl-3-vinylimidazolium tetrafluoroborate exerts its effects involves its ionic nature and ability to stabilize transition states in chemical reactions. The compound’s imidazolium cation interacts with various molecular targets, facilitating reactions through ionic interactions and hydrogen bonding. The tetrafluoroborate anion also plays a role in stabilizing the overall structure and enhancing the compound’s solubility .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-3-vinylimidazolium tetrafluoroborate is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its methyl and ethyl counterparts. This vinyl group allows for additional functionalization and participation in polymerization reactions, making it valuable in materials science and polymer chemistry .

Properties

Molecular Formula

C9H15BF4N2

Molecular Weight

238.04 g/mol

IUPAC Name

1-butyl-3-ethenylimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C9H15N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h4,7-9H,2-3,5-6H2,1H3;/q+1;-1

InChI Key

YXWSAHGXCSNDIC-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)C=C

Origin of Product

United States

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